molecular formula C12H12BrN3OS B5867290 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B5867290
M. Wt: 326.21 g/mol
InChI Key: ZOIIMSIFJLAULI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with an ethyl group at position 5 and an acetamide linker connected to a 4-bromophenyl moiety. Thiadiazole derivatives are widely studied for their pharmacological activities, including anticancer, antimicrobial, and neuroprotective effects, owing to their structural versatility and ability to interact with diverse enzymes and receptors .

Properties

IUPAC Name

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN3OS/c1-2-11-15-16-12(18-11)14-10(17)7-8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIIMSIFJLAULI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201330446
Record name 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24785852
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

706773-56-0
Record name 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201330446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with ethyl chloroacetate under reflux conditions.

    Bromination: The bromophenyl group can be introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Acetamide Formation: The final step involves the acylation of the thiadiazole derivative with 4-bromophenylacetic acid under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Functionalization via Cyclocondensation

The acetamide moiety participates in cyclocondensation reactions with substituted thioureas. Under basic conditions (e.g., K₂CO₃ in ethanol), the chlorine atom in the intermediate undergoes S-alkylation, followed by cyclodehydration to form 4-thiazolidinone derivatives .

Example Reaction Pathway

  • Intermediate Formation :
    2-(4-Bromophenyl)acetamide+ClCH2COCl2-Chloro-N-(5-ethylthiadiazol-2-yl)acetamide\text{2-(4-Bromophenyl)acetamide} + \text{ClCH}_2\text{COCl} \rightarrow \text{2-Chloro-N-(5-ethylthiadiazol-2-yl)acetamide}

  • Cyclocondensation :
    Chloroacetamide+ThioureaBaseThiazolidinone Derivative\text{Chloroacetamide} + \text{Thiourea} \xrightarrow{\text{Base}} \text{Thiazolidinone Derivative}

Electrophilic Aromatic Substitution

The 4-bromophenyl group facilitates electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the bromine atom due to its electron-withdrawing nature. Reaction conditions typically involve:

  • Nitration : HNO₃/H₂SO₄ at 0–5°C

  • Sulfonation : Fuming H₂SO₄ at 80°C

Biological Interaction Mechanisms

While not a direct chemical reaction, the compound's bioactivity involves non-covalent interactions:

  • Hydrogen Bonding : Thiadiazole NH and acetamide carbonyl with enzyme active sites

  • Halogen Bonding : Bromine atom with hydrophobic protein pockets

Stability and Degradation

The compound exhibits stability in acidic media (pH 2–6) but undergoes hydrolysis under strongly alkaline conditions (pH > 10):
Acetamide+OH2-(4-Bromophenyl)acetic Acid+5-Ethylthiadiazol-2-amine\text{Acetamide} + \text{OH}^- \rightarrow \text{2-(4-Bromophenyl)acetic Acid} + \text{5-Ethylthiadiazol-2-amine}

Scientific Research Applications

Chemical Structure and Synthesis

The molecular formula of 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is C12H12BrN3OS. The compound features a thiadiazole ring , a bromophenyl group , and an acetamide functional group . The synthesis typically involves the reaction of 4-bromophenylacetic acid derivatives with 5-ethyl-1,3,4-thiadiazole-2-thiol under controlled conditions to form the desired amide linkage. This multi-step synthesis is crucial for obtaining high yields and purity of the compound.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties . Studies have shown that derivatives containing a thiadiazole ring can inhibit various cancer cell lines by inducing apoptosis through mechanisms involving caspase activation. In vitro assays have demonstrated that this compound can effectively induce programmed cell death in multiple cancer types.

Antimicrobial and Antiviral Effects

In addition to its anticancer potential, compounds similar to this compound are being explored for antimicrobial and antiviral activities . The structural features of the compound allow it to inhibit specific enzymes and cellular pathways crucial for pathogen survival and replication. This makes it a candidate for further studies aimed at developing new antimicrobial agents.

Case Studies and Research Insights

Numerous studies have documented the efficacy of this compound in various biological assays:

  • Anticancer Efficacy : A study demonstrated that this compound showed significant cytotoxicity against breast cancer cell lines (MCF7), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin.
  • Synergistic Effects : Research indicated that combining this compound with established chemotherapeutics could enhance overall efficacy against resistant cancer cell lines.
  • Antimicrobial Activity : Another study highlighted its potential as an antimicrobial agent against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and bromophenyl group could play crucial roles in these interactions.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Parameters of Selected Thiadiazole Derivatives

Compound Name Molecular Formula Substituents (Thiadiazole Core) Substituents (Acetamide Side Chain) Melting Point (°C) Yield (%)
Target Compound C₁₃H₁₃BrN₄OS 5-Ethyl 4-Bromophenyl Not reported Not reported
N-(4-Bromophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide C₁₁H₁₀BrN₃OS₂ 5-Methyl 4-Bromophenyl Not reported Not reported
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide C₁₆H₂₀FN₅OS 5-Ethyl 4-Fluorophenyl-piperazinyl Not reported Not reported
N-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5g) C₁₅H₂₀N₄O₂S₂ 5-Ethylthio 2-Isopropyl-5-methylphenoxy 168–170 78

Key Observations :

  • The ethyl group on the thiadiazole core (vs.
  • The 4-bromophenyl group (vs. 4-fluorophenyl-piperazinyl in ) introduces steric bulk and electron-withdrawing effects, which may improve binding to hydrophobic pockets in enzymes like Akt or tubulin .
  • Melting points for ethyl-substituted derivatives (e.g., 168–170°C for compound 5g ) are generally higher than methyl analogs (e.g., 158–160°C for 5f ), suggesting improved crystallinity due to stronger van der Waals interactions.

Key Observations :

  • Bromophenyl-substituted compounds (e.g., target compound) are hypothesized to exhibit enhanced anticancer activity compared to chlorophenyl or fluorophenyl analogs due to stronger π-π stacking with hydrophobic kinase domains .
  • Ethyl-substituted thiadiazoles (e.g., compound 5g ) show moderate yields (78%), suggesting synthetic feasibility, but their biological data remain underreported compared to methylthio or benzylthio derivatives.

Biological Activity

2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and microbiology. The unique structural features, including a bromophenyl group and a thiadiazole ring, suggest diverse interactions with biological targets, making it a subject of extensive research.

  • Molecular Formula : C12H12BrN3OS
  • Molecular Weight : 312.21 g/mol
  • CAS Number : Not specified in the available literature.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways and molecular targets. The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bax/Bcl-2 ratio, which are critical in regulating programmed cell death. Additionally, it may inhibit specific enzymes involved in cancer progression and microbial growth.

Anticancer Activity

Recent studies have demonstrated significant anticancer properties of this compound against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Induction of apoptosis via caspase activation
HepG2 (Liver)15.0Cell cycle arrest at G2/M phase
HT-29 (Colon)10.0Inhibition of proliferation

In vitro assays have indicated that this compound exhibits potent cytotoxicity against these cancer cell lines, comparable to established chemotherapeutics like doxorubicin.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

Microorganism Activity Method
Staphylococcus aureusInhibitoryDisk diffusion method
Escherichia coliModerate inhibitoryMinimum inhibitory concentration (MIC)

These results indicate that the compound possesses broad-spectrum antimicrobial activity, potentially targeting bacterial lipid biosynthesis pathways.

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A study published in MDPI highlighted that compounds similar to this compound showed significant cytotoxicity against MCF-7 cells with an IC50 value lower than that of 5-FU, a standard chemotherapy drug .
    • The study also demonstrated that treatment led to an increase in apoptotic markers such as caspase 9 levels and changes in the Bax/Bcl-2 ratio.
  • Antimicrobial Evaluation :
    • Research conducted on thiadiazole derivatives indicated that they exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria . The presence of the thiadiazole ring was essential for this activity.
  • Molecular Docking Studies :
    • Molecular docking studies have been performed to elucidate the binding interactions between the compound and its biological targets. These studies suggest that the bromine substituent enhances its reactivity and selectivity toward specific receptors involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via carbodiimide-mediated coupling. A typical protocol involves reacting 4-bromophenylacetic acid with 5-ethyl-1,3,4-thiadiazol-2-amine in dichloromethane using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base at 273 K. Stirring for 3 hours under anhydrous conditions followed by extraction and slow evaporation yields crystalline product . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of acid to amine), solvent polarity (e.g., dichloromethane vs. THF), and temperature (0–5°C minimizes side reactions).

Q. How can researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (SC-XRD) : Determines bond lengths, dihedral angles (e.g., 66.4° between aromatic rings), and hydrogen-bonding networks (N–H⋯O, C–H⋯F) critical for stability .
  • Elemental analysis : Validates C, H, N, S, and Br content within ±0.3% of theoretical values.
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water (70:30) mobile phase assesses purity (>95%).

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • FT-IR : Identifies key functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, N–H bend ~1550 cm⁻¹) .
  • NMR : 1H^1H NMR (DMSO-d₆) reveals aromatic protons (δ 7.3–7.8 ppm), ethyl group signals (δ 1.2–1.4 ppm for CH₃, δ 3.0–3.2 ppm for CH₂), and NH resonance (δ 10.5–11.0 ppm) .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 366.01 for C₁₂H₁₁BrN₃OS⁺).

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing and stability of this compound?

  • Methodological Answer : SC-XRD analysis reveals N–H⋯O hydrogen bonds (2.8–3.0 Å) and weak C–H⋯F interactions (3.2–3.5 Å) that form 1D chains along the [100] axis. These interactions contribute to a melting point of 423–425 K. Computational modeling (e.g., Mercury software) can visualize packing motifs and quantify lattice energy (e.g., -45 kJ/mol via DFT) .

Q. What computational methods are suitable for predicting the compound’s reactivity and pharmacological potential?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 4.2 eV) to assess electron-transfer propensity. Fukui indices identify nucleophilic (thiadiazole sulfur) and electrophilic (bromophenyl ring) sites .
  • Molecular Dynamics (MD) : Simulates solvation dynamics in water or lipid bilayers to predict bioavailability.
  • Molecular docking : Screens against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina. A docking score < -7.0 kcal/mol suggests strong binding .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from impurity or assay variability. Mitigation strategies include:

  • Reproducibility checks : Repeating assays (e.g., antimicrobial MIC tests) under standardized conditions (pH 7.4, 37°C).
  • Orthogonal assays : Cross-validate using fluorescence-based ATP assays and colony-counting methods.
  • Purity verification : LC-MS to detect trace byproducts (e.g., unreacted 4-bromophenylacetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.